Product packaging for Cyclononanone(Cat. No.:CAS No. 3350-30-9)

Cyclononanone

Cat. No.: B1595960
CAS No.: 3350-30-9
M. Wt: 140.22 g/mol
InChI Key: BAUZLFKYYIVGPM-UHFFFAOYSA-N
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Description

Historical Perspectives in Medium-Sized Carbocyclic Ketone Chemistry

The study of medium-sized carbocyclic ketones, including cyclononanone, has a rich history marked by the development of novel synthetic strategies to overcome the challenges associated with their formation. Early methods for creating these rings were often unpredictable and resulted in low yields. nih.gov A significant breakthrough came in 1947 with the Acyloin condensation, which provided a more reliable, albeit harsh, one-step procedure for synthesizing medium-sized rings from dicarboxylic acid esters. nih.gov

Another pivotal development was the Grob fragmentation reaction, which became a cornerstone for synthesizing nine-membered carbocycles from fused bicyclic precursors. nih.gov This approach circumvented the difficulties of direct cyclization of long acyclic chains by first forming more synthetically accessible five- to seven-membered rings. nih.gov The Dowd-Beckwith reaction, a ring-expansion of carbonyl compounds via alkoxy radicals, also emerged as a powerful tool for creating medium to large carbocyclic frameworks. researchgate.net These historical methodologies laid the groundwork for the more refined and efficient synthetic routes available to chemists today.

Contemporary Significance of this compound in Advanced Organic Synthesis

In modern organic synthesis, this compound and its derivatives serve as valuable building blocks and intermediates. For instance, this compound can be a precursor in the synthesis of larger macrocycles, such as cyclopentadecanone (B167302). acs.org It has also been utilized in ring-enlargement reactions with reagents like diazomethane (B1218177) to produce cyclodecanone. orgsyn.org

The unique nine-membered ring structure of this compound makes it a target for the development of novel synthetic methodologies. Researchers have explored various ring-expansion strategies, including those starting from smaller cyclic ketones like cycloheptanone (B156872), to access the cyclononane (B1620106) framework. orgsyn.orgacs.org Furthermore, the functionalization of the this compound ring allows for the creation of diverse and complex molecular architectures, highlighting its role as a versatile scaffold in the synthesis of new compounds with potential applications in various fields. acs.org

Methodological Approaches and Theoretical Frameworks in this compound Research

The investigation of this compound involves a combination of experimental techniques and theoretical calculations to understand its structure, properties, and reactivity.

Experimental Methodologies:

Synthesis: Modern synthetic approaches to this compound and its derivatives include ring-expansion reactions, such as the reaction of cycloheptanone with specific reagents to insert carbons into the ring. orgsyn.org One-carbon ring expansion using trimethylsilyl (B98337) diazomethane has been employed to synthesize substituted cyclononanones. acs.org

Spectroscopy: Techniques like infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structure and conformation of this compound. acs.orgresearchgate.net Rotational spectroscopy has been used to study the conformational preferences of similar medium-sized cycloketones, providing detailed structural information. nih.gov

Theoretical Frameworks:

Conformational Analysis: Due to the flexibility of the nine-membered ring, this compound can exist in multiple conformations. acs.org Computational methods, such as Density Functional Theory (DFT), are employed to predict the relative energies and geometries of these different conformers. researchgate.net These calculations help in understanding the conformational landscape and identifying the most stable structures. For medium-sized rings, conformational preferences are often governed by a balance of minimizing transannular steric interactions (non-bonded interactions across the ring) and torsional strain. acs.orgkcl.ac.uk

Reaction Mechanisms: Theoretical calculations are also used to elucidate the mechanisms of reactions involving this compound. For example, understanding the intermediates and transition states in ring-expansion or fragmentation reactions provides insights into reaction pathways and helps in optimizing reaction conditions.

The physical and chemical properties of this compound are fundamental to its study and application.

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.23 g/mol
CAS Number 3350-30-9
Boiling Point 95-97 °C at 18 mm Hg
Melting Point 24-26 °C
Density 0.959 g/mL at 25 °C
Refractive Index (n20/D) 1.477

Data sourced from references biosynth.comchemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1595960 Cyclononanone CAS No. 3350-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclononanone
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InChI

InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAUZLFKYYIVGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187145
Record name Cyclononanone
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Molecular Weight

140.22 g/mol
Source PubChem
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CAS No.

3350-30-9
Record name Cyclononanone
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Record name Cyclononanone
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Record name Cyclononanone
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Reactivity and Reaction Mechanisms of Cyclononanone

Carbonyl Reactivity and Functional Group Transformations in Cyclononanone Systems

The carbonyl group in this compound is the primary site of reactivity, enabling a variety of functional group transformations. These reactions are fundamental to the synthesis of more complex molecules and are often influenced by the unique steric and electronic environment of the medium-sized ring.

The generation of enolates from ketones is a cornerstone of carbon-carbon bond formation. However, the reaction of ketone enolates with epoxides is often challenging. squarespace.com For many years, the direct alkylation of a ketone with an epoxide was exemplified by a single, seemingly non-generalizable case involving this compound. ucsf.eduucsf.edu

In this specific reaction, the lithium enolate of this compound was reacted with propene oxide, a reaction catalyzed by trimethylaluminum (B3029685) (Me₃Al), to achieve alkylation. ucsf.edu The low reactivity of ketone enolates towards epoxides has led researchers to develop indirect methods, such as using more nucleophilic imine or hydrazone carbanions. ucsf.edu The difficulties in these reactions are often attributed to the relatively low nucleophilicity of ketone enolates compared to more stable counterparts like amide or malonate enolates, which react more readily with epoxides. squarespace.com More recent studies have explored the use of promoters like lithium perchlorate (B79767) (LiClO₄) and lanthanum triflates to facilitate the coupling of ketone enolates with epoxides, though these methods can still be limited by factors such as elevated temperature requirements. researchgate.net

Like other ketones, this compound reacts with hydroxylamine (B1172632) (H₂NOH) in a condensation reaction to form this compound oxime. wikipedia.orgbyjus.com This reaction proceeds by the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=NOH functional group of the oxime. masterorganicchemistry.com Oximes are stable, crystalline solids that serve as crucial intermediates for further synthetic transformations, most notably the Beckmann rearrangement. tcichemicals.com

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. byjus.com For cyclic ketoximes, this rearrangement results in the formation of a lactam, a cyclic amide, through a ring-expansion mechanism. In the case of this compound oxime, the reaction yields 1-aza-2-cyclodecanone, a ten-membered lactam.

The mechanism is initiated by the protonation of the oxime's hydroxyl group by an acid (e.g., sulfuric acid, polyphosphoric acid), converting it into a good leaving group (water). masterorganicchemistry.comwikipedia.org This is followed by the key step: a concerted migration of the alkyl group anti-periplanar to the leaving group, which breaks the C-C bond and displaces the water molecule. masterorganicchemistry.comwikipedia.org The resulting nitrilium ion is then attacked by water, and following deprotonation and tautomerization, the final lactam product is formed. byjus.commasterorganicchemistry.com The synthesis of 1-aza-2-cyclodecanone via this method is a key route to producing medium-sized lactams.

In addition to the classic acid-catalyzed method, a photochemical version of the Beckmann rearrangement has been studied. Irradiation of cycloalkanone oximes in methanol (B129727) can also produce the corresponding lactams. Research on the photolysis of various cycloalkanone oximes has provided data on the efficiency of this transformation, as detailed in the table below.

Photochemical Beckmann Rearrangement of Cycloalkanone Oximes in Methanol

Starting OximeLactam Yield (%)Recovered Starting Oxime (%)Ketone Formed (%)
Cycloheptanone (B156872) oxime101610
Cyclooctanone (B32682) oxime11615
This compound oxime12413
Cyclodecanone oxime17813
Cyclopentadecanone (B167302) oxime10426

Data sourced from a study on the photochemical rearrangement of oximes. cdnsciencepub.com

This compound can undergo oxidation at the carbon atom adjacent to the carbonyl group (the α-carbon) to form α,β-unsaturated ketones, or enones. One effective reagent for this transformation is o-iodoxybenzoic acid (IBX). When this compound is treated with IBX, it cleanly oxidizes to form cis-2-cyclononen-1-one. baranlab.org This reaction is believed to proceed via a single electron transfer (SET) mechanism. baranlab.org

Furthermore, this compound can be hydroxylated using biological catalysts. Enzymes from the cytochrome P450 family, specifically CYP101B1 and CYP101C1, have been shown to oxidize this compound at different positions. CYP101B1 primarily yields 5-hydroxythis compound (which exists in equilibrium with its hemiacetal form, 1-hydroxy-10-oxabicyclo[4.3.1]decane) and 2-hydroxythis compound. CYP101C1 also produces 2-hydroxythis compound.

Selected Oxidation Reactions of this compound

Reagent/CatalystProduct(s)Yield (%)
o-Iodoxybenzoic acid (IBX)cis-2-Cyclononen-1-one83% baranlab.org
Cytochrome P450 (CYP101B1)5-Hydroxythis compound / 2-Hydroxythis compoundN/A
Cytochrome P450 (CYP101C1)2-Hydroxythis compoundN/A

Summary of chemical and enzymatic oxidation products of this compound. baranlab.org

Formation and Rearrangements of this compound Oxime

Influence of Transannular Interactions on this compound Reactivity

Medium-sized rings, defined as those containing 8 to 11 atoms, possess unique structural properties that distinguish them from smaller or larger rings. nih.gov While they exhibit low angular and torsional strain, similar to large rings, they are characterized by significant steric strain. nih.govacs.org This strain arises from transannular interactions—repulsive non-bonded interactions between atoms, typically hydrogen atoms, across the ring from one another. kcl.ac.uk

These transannular repulsions are a defining feature of this compound and other medium-sized cycloalkanones. kcl.ac.ukresearchgate.net They force the ring into specific conformations that attempt to minimize these unfavorable interactions. researchgate.net The presence of this inherent strain raises the ground-state energy of the molecule, making medium-sized rings generally more reactive and often more difficult to synthesize compared to their five- or six-membered counterparts. nih.govacs.org The conformational preferences in these rings are driven by the need to minimize both transannular H···H repulsions and eclipsed hydrogen configurations. nih.govresearchgate.net This stored strain energy can be released in reactions that alter the ring's geometry, thus providing a thermodynamic driving force for certain chemical transformations.

Fragmentation Reactions and Rearrangements of this compound Derivatives

The inherent strain in the nine-membered ring of this compound and its derivatives can also predispose them to fragmentation reactions, where the ring is cleaved to form more stable acyclic or different cyclic structures.

One notable example is the Grob-type fragmentation of bicyclic diones to produce highly functionalized this compound derivatives. acs.orgacs.org In a specific synthetic route, a bicyclo[4.3.1]decanedione derivative, when treated with methanol and triethylamine (B128534) under exceptionally mild conditions, undergoes a stereoselective ring-opening fragmentation to yield a substituted this compound as a single diastereomer. acs.orgacs.org This reaction provides an efficient entry into functionalized nine-membered ring systems.

Another context where fragmentation is observed is in mass spectrometry. Under electron ionization (EI), ionized this compound undergoes characteristic fragmentation. A common pathway involves the cleavage of a C-C bond adjacent to the carbonyl group, followed by a hydrogen shift, which generates a stable, conjugated oxonium ion ([CH₂=CHC≡O]⁺) with a mass-to-charge ratio (m/z) of 55. aip.org Another diagnostic fragmentation is the loss of carbon monoxide, producing a [M-CO]+• radical cation. aip.org

Fragmentation can also be initiated by generating a radical on a this compound derivative. For instance, an alkoxy radical generated from a tertiary hydroperoxide derivative of this compound readily fragments to produce a ring-expanded lactone radical, demonstrating a pathway for ring expansion via radical chemistry. unibe.ch

This compound Participation in Carbon-Carbon Bond Forming Reactions

This compound, a nine-membered cyclic ketone, serves as a versatile substrate in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building more complex molecular architectures. The reactivity of the carbonyl group, characterized by its electrophilic carbon and the acidity of its α-protons, allows this compound to participate in key reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These reactions enable the extension of carbon skeletons and the introduction of diverse functional groups.

Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. For ketones like this compound, this can occur as a self-condensation or a crossed-condensation with another carbonyl compound. The reaction is typically catalyzed by either an acid or a base.

Under basic conditions, a base abstracts an α-proton from a this compound molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second this compound molecule. The resulting intermediate is a β-hydroxy ketone, known as an aldol adduct. This adduct can often be isolated, or it can undergo dehydration, typically with heating, to yield an α,β-unsaturated ketone. In the case of the self-condensation of this compound, the final product is 2-cyclononylidenethis compound.

Under acidic conditions, the reaction proceeds via an enol intermediate. The carbonyl oxygen is first protonated, activating the ketone. A tautomeric shift then forms the enol, which subsequently attacks another protonated ketone molecule.

While the self-condensation of cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) has been extensively studied, detailed research findings specifically for this compound are less common in the literature. nih.govrsc.orgresearchgate.net However, the general mechanism is applicable. The equilibrium of aldol condensations involving ketones can sometimes favor the reactants, but the formation of a conjugated system upon dehydration drives the reaction toward the product. nih.gov

Table 1: General Scheme of this compound Self-Aldol Condensation

ReactantReagent/ConditionsIntermediate ProductFinal Product
This compoundBase (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄), Heat2-(1-Hydroxycyclononyl)this compound2-Cyclononylidenethis compound

This table represents a generalized reaction scheme.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a ketone or aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable for its regioselectivity, as the double bond is formed precisely at the location of the original carbonyl group.

The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), replaces the carbonyl oxygen with a methylene (B1212753) group to form methylenecyclononane. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine (B1666868), which then forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate rapidly decomposes to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.

A notable application of the Wittig reaction involving this compound is in the synthesis of insect pheromones. For instance, it is a key step in some synthetic routes to Bombykol, the sex pheromone of the silkworm moth. tifr.res.in

Table 2: Example of a Wittig Reaction with this compound

ReactantWittig ReagentBase for Ylide GenerationProductByproduct
This compoundMethyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)MethylenecyclononaneTriphenylphosphine oxide

This table illustrates a specific example of the Wittig reaction.

Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group. researchgate.netscirp.org When this compound is treated with a Grignard reagent, a new carbon-carbon single bond is formed at the carbonyl carbon, and upon aqueous workup, a tertiary alcohol is produced.

The mechanism begins with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This addition breaks the pi bond of the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during an acidic workup yields the final tertiary alcohol product.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) yields 1-methylcyclononanol. datapdf.com This reaction effectively adds a methyl group and a hydroxyl group to the original ketone structure. The versatility of the Grignard reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups onto the cyclononane (B1620106) ring, depending on the specific Grignard reagent used.

Table 3: Grignard Reaction of this compound

ReactantGrignard ReagentWorkupProduct
This compoundMethylmagnesium bromide (CH₃MgBr) in etherAqueous acid (e.g., H₃O⁺)1-Methylcyclononanol

This table provides a specific example of a Grignard reaction.

Conformational Analysis of Cyclononanone

Theoretical and Computational Investigations of Cyclononanone Conformations

Computational chemistry serves as a powerful tool for exploring the potential energy surface of flexible molecules like this compound, identifying stable conformers, and predicting their relative energies.

A comprehensive search of the conformational space using algorithms like the Geometrical Algorithm to Search Conformational Space (GASCOS), combined with DFT optimizations, has successfully located numerous minimum-energy conformations and the transition states that connect them. researchgate.netnih.gov For cyclononane (B1620106), a total of five low-energy conformations and eleven transition states were identified as crucial for describing its conformational features. researchgate.netnih.gov Such computational approaches are vital for creating a detailed map of the intricate energy landscape. researchgate.net DFT methods are also employed in conjunction with experimental techniques, such as rotational spectroscopy, to aid in the assignment of observed conformers by comparing theoretical and experimental spectroscopic constants. nih.govacs.org

Table 1: Calculated Relative Energies of Low-Energy Cyclononane Conformers This table presents theoretical data for the parent compound, cyclononane, which informs the conformational landscape of this compound.

Conformation Symmetry Relative Energy (kcal/mol) at RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) researchgate.netnih.gov
Twist Boat-Chair (TBC) C1 0.00
Twist Chair-Boat (TCB) C2 0.00
Twist Chair-Chair (TCC) C2 1.52
--- --- ---
Boat-Chair (BC) CS 2.65
Crown C3 4.88

Data sourced from comprehensive DFT studies on the cyclononane potential energy hypersurface. researchgate.netnih.gov

Prior to the widespread use of DFT, molecular mechanics (MM) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) were the primary tools for studying cycloalkane and cycloketone conformations. nih.govresearchgate.net Molecular mechanics calculations, using force fields such as MM3 and MM4, have been used to predict the structures of cycloketones, including identifying the lowest-energy conformer that corresponds to the X-ray crystal structure. nih.govrsc.org For instance, Boyd's iterative force field computer program has been utilized to calculate strain energies in related medium-ring ketones like cyclooctanone (B32682). ijcce.ac.ir

Ab initio methods provide a higher level of theory. Studies on cyclononane have employed both HF and MP2 methods to optimize geometries and confirm the low-energy conformations identified by other means. researchgate.netnih.gov The combination of these methods reveals a complex potential energy surface with multiple minima and connecting transition states. researchgate.net For example, a search for cyclononane conformers located 16 important geometries (5 minima and 11 transition states) on the potential energy hypersurface. researchgate.netnih.gov These early computational methods were instrumental in establishing the foundational understanding of the conformational complexity of medium-sized rings. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Landscapes

Experimental Techniques for Conformational Elucidation of this compound

Experimental methods are essential for validating theoretical predictions and understanding the conformational behavior of this compound in different physical states.

X-ray diffraction studies have revealed that crystalline this compound exhibits polymorphism, meaning it can exist in more than one crystalline form. tandfonline.comtandfonline.com Investigations using X-ray powder and single-crystal diffraction have shown that this compound undergoes phase transitions at temperatures below room temperature. tandfonline.com The crystalline phase that is stable at room temperature is notably disordered and is isostructural with the corresponding high-temperature phases of cyclooctanone and several other structurally diverse compounds. tandfonline.comtandfonline.com This high degree of disorder is characteristic of "plastic crystals," where molecules possess significant rotational freedom within the crystal lattice. tandfonline.com The study of these different crystalline phases over a wide temperature range provides critical information on the solid-state behavior and intermolecular forces at play. tandfonline.com

Table 2: Polymorphism of Crystalline this compound

Phase Stability Range Characteristics
Phase I Stable at Room Temperature Highly disordered; isostructural with cyclooctanone. tandfonline.comtandfonline.com
Lower Temperature Phases Stable below -90°C Undergoes transitions to phases of lower symmetry. tandfonline.com

Data derived from X-ray diffraction and differential thermal analysis studies. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating molecular structure and dynamics in the solution phase. For this compound, NMR has been used in conjunction with X-ray diffraction and differential thermal analysis to study its polymorphism. tandfonline.comtandfonline.comresearchgate.net While detailed solution-phase conformational dynamics studies on this compound itself are not extensively reported in the provided context, studies on closely related systems highlight the power of the technique. For example, dynamic NMR spectroscopy has been crucial in determining conformational energy barriers in other medium-ring cycloalkanes. researchgate.net Furthermore, 15N NMR spectroscopy was used to determine the rates of N-H proton exchange for the cis and trans isomers of 1-aza-2-cyclononanone, demonstrating the utility of NMR in probing the specific behaviors of functionalized nine-membered rings. caltech.eduacs.org The ability to study molecules at very low temperatures allows for the "freezing out" of individual conformers, enabling their separate characterization and the determination of their populations. researchgate.net

Rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is an exceptionally high-resolution technique for the unambiguous identification of different conformers in the gas phase. nih.govacs.org In this environment, molecules are isolated and free from the influences of crystal packing forces or solvent interactions, allowing for the study of their inherent conformational preferences. acs.orgnih.gov

While a specific rotational spectroscopy study focused solely on this compound is not detailed in the search results, extensive work on its immediate neighbors, cyclooctanone and cycloundecanone (B1197894), provides a clear blueprint for its expected behavior. nih.govacs.orgkcl.ac.uk For cyclooctanone, three distinct conformers were identified in a supersonic jet expansion. kcl.ac.uk For cycloundecanone, nine different conformations were observed and structurally characterized. nih.govacs.orgnih.gov These studies demonstrate that rotational spectroscopy can distinguish between multiple coexisting conformers and determine their relative abundances with high precision by comparing experimental rotational constants to those predicted by quantum chemical calculations. acs.orgkcl.ac.uk This powerful combination of experiment and theory would be the definitive method for mapping the gas-phase conformational landscape of this compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformational Dynamics

Role of Ring Strain and Non-Bonded Transannular Interactions in this compound Conformation

The conformational landscape of this compound, a nine-membered cyclic ketone, is a complex interplay of various energetic factors. Unlike smaller rings where angle strain is often the dominant destabilizing factor, or larger rings which are relatively strain-free, medium-sized rings like this compound are uniquely influenced by a combination of angle strain, torsional strain, and, most critically, non-bonded transannular interactions. nih.govkcl.ac.uk These interactions, which are repulsive forces between atoms across the ring, play a paramount role in dictating the molecule's preferred three-dimensional structures. researchgate.netresearchgate.net

The inherent flexibility of the nine-membered ring allows it to adopt multiple conformations to minimize its total strain energy. researchgate.netacs.org Computational studies, primarily on the closely related parent compound cyclononane, have been instrumental in identifying the most stable conformers. These studies reveal that the potential energy surface of the nine-membered ring is characterized by several low-energy minima. acs.org The introduction of a carbonyl group in this compound modifies this landscape, but the fundamental conformational preferences are largely dictated by the carbon skeleton, which seeks to alleviate severe transannular hydrogen-hydrogen repulsions. researchgate.netnih.gov

Research findings indicate that the conformational preferences in medium-sized cycloketones are driven by the minimization of these repulsive non-bonded interactions across the ring. researchgate.net The energy ordering of the conformers is often inversely proportional to the extent of these repulsive forces. researchgate.net Experimental techniques such as NMR spectroscopy and X-ray crystallography have confirmed the existence of multiple conformations for medium-sized rings. nih.govlibretexts.org For instance, studies on cyclooctanone, a smaller homolog, have identified boat-chair and twisted boat-chair configurations as the most stable forms, with their relative abundances directly linked to the minimization of transannular strain. researchgate.net Similarly, a detailed investigation of cycloundecanone revealed nine distinct conformers, with their populations governed by the interplay of transannular H···H and eclipsed HCCH interactions. nih.gov

Detailed research into the conformational energy hypersurface of cyclononane has provided quantitative data on the relative stabilities of its most important conformers. These calculations show a complex energy landscape with several minima separated by relatively low energy barriers, indicating a molecule with significant conformational flexibility. acs.org

The following table summarizes the relative energies for the most stable conformations of cyclononane, which provide a model for understanding the conformational behavior of this compound. The calculations were performed at the RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) level of theory. acs.org

Conformer NameSymmetryRelative Energy (kcal/mol)
Twist Boat-Chair (TBC)C₁0.00
Twist Chair-Boat (TCB)C₂0.00
Twist Chair-Chair (TCC)C₂1.52
M4C₁1.83
M5C₁2.50

Data sourced from computational studies on cyclononane. acs.org The Twist Boat-Chair and Twist Chair-Boat conformations were found to be the preferred forms.

Derivatives and Analogues of Cyclononanone: Synthesis and Research Applications

Lactam Derivatives of Cyclononanone, including 1-Aza-2-Cyclononanone

Lactams, which are cyclic amides, derived from this compound are of considerable interest due to their potential biological activities. The nine-membered ring structure of these medium-sized lactams confers unique chemical and physical properties.

Synthetic Methodologies for 1-Aza-2-Cyclononanone and its Bioactive Analogues

1-Aza-2-cyclononanone, also known as capryllactam, is a prominent lactam derivative of this compound. solubilityofthings.com A primary method for its synthesis is the Beckmann rearrangement of this compound oxime. nih.gov This reaction involves the treatment of the oxime with an acid, leading to the rearrangement of the carbon-nitrogen bond to form the corresponding lactam. Another synthetic route involves the cyclization of amino acid derivatives.

Bioactive analogues of 1-Aza-2-cyclononanone are actively being researched for their potential therapeutic applications. Studies have indicated that derivatives of 1-Aza-2-cyclononanone may possess antimicrobial, antitumor, and enzyme inhibitory effects. The unique scaffold provided by the nine-membered lactam ring makes it a valuable starting point for the design and synthesis of novel, biologically active compounds. Research has explored its role in polymer chemistry and its potential pharmacological activities, including anti-inflammatory properties. solubilityofthings.com

Compound Common Name Synthesis Method Potential Applications
1-Aza-2-CyclononanoneCapryllactamBeckmann rearrangement of this compound oxime, Cyclization of amino acid derivatives Scaffold for bioactive compounds, Polymer chemistry solubilityofthings.com
Bioactive Analogues-Modification of 1-Aza-2-CyclononanoneAntimicrobial, Antitumor, Enzyme inhibition, Anti-inflammatory solubilityofthings.com

Cyclononynes Derived from this compound

Cyclononynes, which are cyclononanes containing a triple bond, are valuable reagents in bioorthogonal chemistry. Their reactivity is influenced by ring strain, a key factor in their utility. nih.gov

Synthesis of Difluorinated Cyclononynes via Ring Homologation

A notable synthetic route to difluorinated cyclononynes involves a homologation/ring-expansion strategy starting from more accessible cyclic ketones. acs.org For instance, a difluorinated cyclononyne (B1203973) (DIFN) has been synthesized through a sequence of two ring expansions. acs.org The process can start from 1,3-cycloheptadione, which is first difluorinated. acs.org A key step is the one-carbon ring expansion using trimethylsilyl (B98337) diazomethane (B1218177). nih.gov This methodology has been successfully applied to produce a difluorinated this compound, which is then converted to the target difluorinated cyclononyne. nih.govacs.org Specifically, the ketone is converted to a vinyl triflate, followed by syn-elimination of triflic acid to yield the cyclononyne. acs.org

Reactivity Studies of Cyclononynes in Bioorthogonal Chemical Ligation Strategies

Cyclononynes are employed in copper-free click chemistry, a type of bioorthogonal ligation that is crucial for studying biological processes in living systems without introducing copper toxicity. nih.govacs.org The reactivity of these strained alkynes with azides in a [3+2] dipolar cycloaddition is a cornerstone of this strategy. nih.govru.nl

Research has shown that the reactivity of cycloalkynes is significantly influenced by ring strain. nih.govacs.org While cyclononynes are less strained than their eight-membered cyclooctyne (B158145) counterparts, they provide valuable insights into the fundamental principles of copper-free click chemistry. nih.gov For example, a difluorinated cyclononyne was found to react with benzyl (B1604629) azide (B81097) three orders of magnitude more slowly than a comparable difluorinated cyclooctyne. acs.org This highlights the primary importance of ring strain in designing highly reactive cycloalkynes for bioorthogonal applications. acs.org Slower reacting cyclononynes may be advantageous in specific applications where proximity-induced reactivity is desired. nih.gov The annulated ring in some cyclononyne structures is pivotal for maintaining the alkyne's bent geometry and providing additional activation. nih.gov

This compound-Derived Esters and Enamines

Esters and enamines derived from this compound are important intermediates in organic synthesis, allowing for a variety of chemical transformations.

Synthesis and Transformations of 2-Carbethoxythis compound

The synthesis of esters like 2-carbethoxythis compound can be achieved through standard esterification methods. This β-keto ester is a versatile building block. Enamines, which are analogues of enols, can be synthesized from this compound and secondary amines. utripoli.edu.ly The Stork enamine synthesis is a well-known method that utilizes enamines as nucleophiles. libretexts.orgnumberanalytics.com

Diarylidenecyclonanones and Related Conjugated Cyclic Ketones

Diarylidenecyclonanones are a class of organic compounds characterized by a central this compound ring with two arylidene groups attached. These molecules and their related conjugated cyclic ketone analogues have garnered significant interest in scientific research due to their versatile synthesis and a wide array of potential applications, particularly in the fields of medicinal chemistry and materials science.

The core structure, featuring an α,β-unsaturated ketone moiety, is a key determinant of their chemical reactivity and biological activity. The extended conjugation provided by the two arylidene groups significantly influences the electronic properties of the molecule. The nature of the substituent groups on the aromatic rings allows for the fine-tuning of these properties, making diarylidenecyclonanones attractive scaffolds for the development of novel compounds with specific functions.

Synthesis

The primary method for the synthesis of diarylidenecyclonanones is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of this compound with two equivalents of an appropriate aromatic aldehyde. The choice of base and reaction conditions can be optimized to achieve high yields of the desired diarylidene derivative.

Commonly used bases include sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent such as ethanol (B145695) or methanol (B129727). The reaction typically proceeds at room temperature or with gentle heating. The general synthetic scheme is presented below:

General Synthetic Scheme for Diarylidenecyclonanones:

This compound + 2 ArCHO $\xrightarrow{Base}$ Diarylidenethis compound + 2 H₂O

Where 'Ar' represents an aryl group.

The versatility of this synthesis lies in the wide variety of commercially available or readily synthesizable aromatic aldehydes. This allows for the introduction of diverse substituents onto the aryl rings, thereby modulating the steric and electronic properties of the final diarylidenecyclonanone.

Reactant 1Reactant 2CatalystProduct
This compoundAromatic Aldehyde (2 eq.)Base (e.g., NaOH, KOH)Diarylidenethis compound

This interactive table summarizes the general Claisen-Schmidt condensation for synthesizing diarylidenecyclonanones.

Research Applications

The rich chemical structure of diarylidenecyclonanones has led to their investigation in several areas of research, with a significant focus on their potential as therapeutic agents.

Anticancer Activity: A notable area of investigation is the anticancer potential of diarylidenecyclonanones. Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This can lead to the inhibition of key cellular processes in cancer cells. Research has shown that some diarylsulfonylureas, which share structural similarities with diarylidenecyclonanones, exhibit broad-spectrum anti-solid-tumor activity. nih.gov For instance, the diarylsulfonylurea LY186641 has been investigated for its anticancer properties. nih.gov While not a direct analogue, this highlights the potential of diaryl structures in cancer therapy. The anticancer effects of similar compounds have been studied against various cancer cell lines, including human colon and breast cancer cells. nih.gov

Enzyme Inhibition: The conjugated system in diarylidenecyclonanones makes them potential candidates for enzyme inhibition. eurekaselect.cominfinitabiotech.com Enzymes play crucial roles in virtually all biological processes, and their inhibition can be a therapeutic strategy for a wide range of diseases. eurekaselect.cominfinitabiotech.com The α,β-unsaturated ketone moiety can covalently bind to the active site of certain enzymes, leading to irreversible inhibition. libretexts.org For example, some natural and synthetic compounds with similar structural motifs have been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant targets for diabetes. nih.gov The ability of these compounds to act as competitive or non-competitive inhibitors is a subject of ongoing research. libretexts.orgsavemyexams.com

Antimicrobial and Antiviral Activity: Research has also explored the antimicrobial properties of related diarylidenecycloalkanone derivatives. researchgate.net Studies have shown that some of these compounds exhibit activity against various bacterial and fungal strains. researchgate.net Furthermore, the structural motif of chalcones, which are open-chain analogues of diarylidenecycloalkanones, has been incorporated into molecules with significant antiviral and nematocidal activities. frontiersin.org For instance, novel chalcone (B49325) derivatives have demonstrated protective activity against tobacco mosaic virus (TMV). frontiersin.org

Materials Science: Beyond biomedical applications, diarylidenecycloalkanones have been used as monomers in the synthesis of novel polymers. researchgate.netresearchgate.net These polymers can possess interesting properties such as high thermal stability, liquid-crystalline behavior, and electrical conductivity, making them potentially useful in various advanced materials applications. researchgate.net

Advanced Applications of Cyclononanone in Organic Synthesis and Supramolecular Chemistry

Cyclononanone as a Precursor and Building Block for Macrocyclic Compounds

The structural framework of this compound makes it a useful starting material for the synthesis of more complex macrocyclic structures. google.com Its nine-membered ring can be expanded or functionalized to create larger cyclic systems, which are of interest in materials science and medicinal chemistry. rsdjournal.org One notable application is its use as a precursor for macrocyclic lactones. google.com Through reactions such as the Baeyer-Villiger oxidation, the ketone functionality of this compound can be converted into an ester group within the ring, yielding a ten-membered lactone. This transformation is a key step in accessing a class of macrocycles that are otherwise challenging to synthesize. The inherent ring strain and conformational properties of this compound are critical factors that influence the feasibility and outcome of such ring-expansion reactions.

The chemistry of macrocyclic compounds is a significant area of research due to the unique properties conferred by their large ring structures, including their ability to act as hosts for other molecules. rsdjournal.org The synthesis of these molecules often relies on precursors that can facilitate ring-closure or ring-expansion, a role that this compound is well-suited to fill. researchgate.net

Supramolecular Chemistry Involving this compound as a Guest Molecule

Supramolecular chemistry focuses on the non-covalent interactions between molecules, a field where host-guest systems are a central concept. supramolecularevans.comwikipedia.org In this context, a larger 'host' molecule can encapsulate a smaller 'guest' molecule, leading to the formation of a stable complex. This compound has proven to be a particularly effective guest molecule for studying these interactions within the confined space of molecular containers. nih.govwhiterose.ac.uk

Polyhedral coordination cages are self-assembled, hollow structures formed from metal ions and organic ligands. acs.orgrsc.org Their well-defined internal cavities provide a unique environment for encapsulating guest molecules. The binding of a guest within a cage is governed by a combination of factors, including size, shape, and chemical complementarity between the host and guest. mdpi.com

This compound's size and hydrophobicity make it an ideal candidate for encapsulation within certain coordination cages. nih.govwhiterose.ac.uk Studies have shown that for a series of cyclic ketones, the binding affinity within a water-soluble cage increases with the surface area of the guest. nih.gov This trend is driven by the hydrophobic effect, where the encapsulation of the nonpolar guest within the cage's hydrophobic cavity is entropically favorable by releasing ordered water molecules from the guest's surface. The binding energy has been observed to increase by approximately 5 kJ mol⁻¹ for each additional CH₂ group in the cyclic ketone series. whiterose.ac.uk

Metallo-supramolecular architectures, such as M₈L₁₂ cubic cages, are formed through the coordination-driven self-assembly of metal ions and organic ligands. acs.orgrsc.org These structures can be designed to be soluble in water, creating a hydrophobic inner cavity that readily binds neutral organic molecules like this compound. rsc.org

The encapsulation of this compound is driven primarily by the hydrophobic effect. nih.govrsc.org The interior of the cage provides a nonpolar environment that is shielded from the bulk aqueous solution, making it a favorable location for a hydrophobic guest. The binding is a dynamic process, and the stability of the resulting host-guest complex can be quantified by a binding constant (K). For this compound, this binding is significant and its behavior as a neutral guest makes it an excellent benchmark for studying more complex, stimulus-responsive systems. nih.gov

A sophisticated application of host-guest chemistry is the development of systems where guest binding and release can be controlled by an external stimulus, such as pH. rsc.org this compound has been a key component in demonstrating this principle. nih.govrsc.org In these experiments, a water-soluble coordination cage is placed in a solution containing a mixture of potential guests: an acidic guest, a basic guest, and the neutral this compound. nih.gov

The binding of the acidic and basic guests is pH-dependent. At low pH, the acidic guest is neutral and binds strongly to the cage, while the basic guest is protonated (charged), hydrophilic, and does not bind. At high pH, the opposite is true: the basic guest is neutral and binds, while the acidic guest is deprotonated (charged) and remains in solution. nih.govrsc.org

Crucially, the binding of this compound is not dependent on pH. nih.govrsc.org It acts as the "default" guest, occupying the cage at neutral pH when both the acidic and basic guests are in their charged, non-binding forms. nih.gov This allows for a reversible, pH-controlled switching of the guest within the host cage. A simple pH swing can sequentially select for the acidic guest, then this compound, and finally the basic guest from the mixture. nih.govrsc.org This behavior is typically monitored by ¹H NMR spectroscopy, as the signals of the encapsulated guest are significantly shifted, providing a clear signature for which molecule is inside the cage. whiterose.ac.uknih.gov

Table 1: pH-Dependent Guest Selection in a Coordination Cage whiterose.ac.uknih.govrsc.org

pH RangeDominant Encapsulated GuestGuest StateBinding Constant (K) of Bound Guest
Low pH (~3)Adamantane-1,3-dicarboxylic acidNeutral2.3 x 10⁵ M⁻¹
Neutral pHThis compoundNeutral1.1 x 10⁴ M⁻¹
High pH (>11)1-AminoadamantaneNeutral1.0 x 10⁴ M⁻¹

Encapsulation of this compound within Metallo-Supramolecular Architectures

This compound in Catalytic Reaction Systems

Beyond its role in synthesis and supramolecular studies, this compound also serves as a substrate in the investigation of catalytic processes. Catalytic oxidation, in particular, is a fundamental process in industrial organic chemistry for the production of valuable chemicals.

This compound is among the macrocyclic ketones that can be used as a substrate in oxidation reactions. google.com Specific oxidation catalyst systems have been developed to increase the reactivity of substrates toward oxygen, enabling effective oxidation even for large-ring cycloalkanes and cycloalkanones which are typically less reactive. google.comgoogle.com.pg These systems often involve a co-catalyst, such as an N-hydroxyimide compound (e.g., N-hydroxyphthalimide), in combination with a transition metal. google.com.pggoogle.com The goal of these catalytic methods is to achieve high conversion rates and high selectivity to the desired oxidized products, such as dicarboxylic acids, under milder conditions than traditional oxidation methods. google.comgoogle.com The use of this compound as a substrate helps in evaluating the efficacy and scope of these novel catalytic systems for the oxidation of large, cyclic molecules. google.com

Development of Stereoselective Catalysis Utilizing this compound Substrates

The large and flexible nine-membered ring of this compound presents unique challenges and opportunities in stereoselective catalysis. The development of methods to control the three-dimensional arrangement of atoms in reactions involving this compound is crucial for the synthesis of complex, high-value molecules. Research in this area has focused on creating new chiral centers with high levels of enantiomeric or diastereomeric purity through various catalytic strategies. These strategies include the use of chiral auxiliaries, enantioselective functionalization of the prochiral ketone, and diastereoselective reactions on substituted this compound derivatives.

A significant approach to achieving stereoselectivity involves the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the reaction. One well-documented example is the enantioselective α-alkylation of this compound hydrazones. Specifically, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone of this compound has been utilized to achieve high levels of stereocontrol. The reaction of the this compound SAMP hydrazone with various alkylating agents proceeds with high diastereomeric excess (de), leading to the formation of α-substituted cyclononanones with a high degree of enantiopurity after the removal of the auxiliary. researchgate.net For instance, the α-alkylation of this compound SAMP hydrazone, denoted as (S)-1, has been reported to yield products with a diastereomeric excess greater than 93%. researchgate.net This method provides a reliable pathway to chiral α-functionalized nine-membered rings.

Subsequent transformations of these chiral this compound derivatives further demonstrate the utility of this approach. For example, the enantioenriched α-alkylated cyclononanones can undergo Baeyer-Villiger oxidation. researchgate.net This reaction inserts an oxygen atom adjacent to the carbonyl group to form a ten-membered lactone, a common structural motif in natural products. The stereocenter established in the initial alkylation step directs the outcome of this oxidation, preserving the chiral integrity of the molecule.

Another important strategy is the direct catalytic asymmetric functionalization of the this compound ring system. While specific examples detailing the direct enantioselective reduction or hydrogenation of the this compound ketone are less common in readily available literature compared to smaller rings like cyclohexanone (B45756), the principles of asymmetric catalysis are broadly applicable. researchgate.netnobelprize.org Chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, are designed to create a chiral environment around the substrate. nih.gov This forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. For instance, methods developed for the catalytic asymmetric ring expansion of other cycloalkanones to generate α-aryl substituted products with high enantiopurity suggest potential avenues for similar transformations involving this compound. core.ac.uk

Diastereoselective reactions on already substituted this compound derivatives are also a key aspect of stereoselective catalysis. When a chiral center is already present in the this compound ring, it can influence the stereochemical outcome of subsequent reactions at other positions. The inherent conformational preferences of the nine-membered ring, although flexible, can lead to facial differentiation of the carbonyl group or other reactive sites, favoring attack from one direction. researchgate.net This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

The table below summarizes key findings in the stereoselective catalysis involving this compound substrates, highlighting the type of reaction, the specific substrate used, and the reported stereoselectivity.

Reaction TypeSubstrateCatalyst/AuxiliaryStereoselectivityReference
α-AlkylationThis compound SAMP hydrazone [(S)-1]SAMP (chiral auxiliary)> 93% de researchgate.net
Baeyer-Villiger Oxidationα-Alkylated this compoundNot specifiedStereospecific researchgate.net

While the development of stereoselective methods for smaller rings is more mature, the existing research on this compound demonstrates the feasibility of achieving high levels of stereocontrol. Future work in this area will likely involve the design of new chiral catalysts specifically tailored for the conformational intricacies of nine-membered rings, expanding the toolbox for asymmetric synthesis. Strategies such as kinetic resolution and dynamic kinetic resolution, which have been successfully applied to other chiral cyclic compounds, also hold promise for accessing enantioenriched this compound derivatives. science.eusrsc.orgwhiterose.ac.uk

Computational Chemistry and Predictive Modeling in Cyclononanone Research

Molecular Dynamics Simulations for Cyclononanone Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a conformationally flexible molecule like this compound, MD simulations are crucial for exploring its potential energy surface and understanding its dynamic behavior. These simulations model the interactions between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom, revealing how the molecule flexes, vibrates, and interconverts between different shapes. dntb.gov.ua

While specific, in-depth molecular dynamics simulation studies exclusively on this compound are not extensively detailed in publicly available literature, comprehensive computational analyses have been performed on its parent hydrocarbon, cyclononane (B1620106). researchgate.netnih.gov These studies provide a robust predictive framework for understanding the conformational preferences of the this compound ring system. The introduction of a carbonyl group influences the relative energies of these conformations due to changes in dipole interactions and local geometry, but the fundamental low-energy shapes of the nine-membered ring are expected to be similar.

An exhaustive conformational analysis of cyclononane using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) has identified five key low-energy conformations. researchgate.netnih.gov These calculations suggest that cyclononane exists as a mixture of conformers, with the most stable forms being the twist boat-chair (TBC) and the twist chair-boat (TCB). researchgate.netnih.gov Another conformation, the twist chair-chair (TCC), is predicted to be slightly higher in energy but may still contribute to the equilibrium mixture. researchgate.netnih.gov The relative energies of these principal cyclononane conformers, calculated at the RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) level of theory, serve as a foundational model for predicting the conformational landscape of this compound. researchgate.net

Table 1: Predicted Relative Energies of Principal Cyclononane Conformers This table presents theoretical data for cyclononane, which serves as a predictive model for the conformational behavior of the this compound ring.

Conformer NamePoint Group SymmetryRelative Energy (kcal/mol) researchgate.net
Twist Boat-Chair (TBC)C10.00
Twist Chair-Boat (TCB)C20.00
Twist Chair-Chair (TCC)C21.52
---------
Data sourced from DFT calculations on cyclononane.

This predictive data is vital for designing experiments and interpreting spectroscopic results for this compound, as it highlights the most probable shapes the molecule will adopt.

Electronic Structure Analysis and Frontier Molecular Orbital Theory for this compound and its Derivatives

Electronic structure analysis provides fundamental insights into the reactivity and properties of a molecule by examining the distribution and energy of its electrons. Methods like Density Functional Theory (DFT) are commonly used to calculate electronic parameters. researcher.life For ketones like this compound, a key aspect of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.org The interaction between these two orbitals governs a vast range of chemical reactions. libretexts.org

In a typical ketone, the HOMO is one of the non-bonding (n) orbitals located on the oxygen atom, which holds its lone pair electrons. rsc.org The LUMO is the antibonding pi orbital (π) of the carbonyl C=O double bond. rsc.orglibretexts.org A crucial feature of this π orbital is that its electron density is primarily located on the carbon atom. rsc.org This distribution explains the electrophilic nature of the carbonyl carbon, as it is the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For this compound, the carbonyl group's electronic properties are influenced by the geometry and strain of the nine-membered ring. Studies on other cyclic ketones have shown that parameters such as dipole moment, proton affinity, and the ability to form hydrogen bonds can be correlated with ring size, which in turn affects the electronic character of the carbonyl group. researcher.lifenih.gov

The reactivity of this compound and its derivatives, such as in nucleophilic additions or the formation of diarylidenecyclononanones, can be rationalized using FMO theory. A nucleophile, acting as a Lewis base, donates electrons from its HOMO into the LUMO of the electrophilic carbonyl carbon of this compound. libretexts.orgcureffi.org This interaction populates the C=O π* antibonding orbital, leading to the cleavage of the pi bond and the formation of a new sigma bond with the nucleophile. libretexts.org

Table 2: Conceptual Application of Frontier Molecular Orbital (FMO) Theory to this compound

Molecular OrbitalDescriptionLocation of Primary Electron DensityRole in Reactivity
HOMO Highest Occupied Molecular Orbital (non-bonding)Oxygen AtomSource of electrons in reactions with strong electrophiles or in enolate formation.
LUMO Lowest Unoccupied Molecular Orbital (π* antibonding)Carbon Atom (of the C=O group)Primary site for attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).

This FMO framework is fundamental for predicting how this compound and its derivatives will behave in chemical reactions, guiding the synthesis of more complex molecules.

Future Directions and Emerging Research Areas in Cyclononanone Chemistry

Green Chemistry Principles Applied to Cyclononanone Synthesis and Transformations

The adoption of green chemistry is pivotal in modern organic synthesis, aiming to create chemical processes that are more efficient, safer, and environmentally benign. nih.govresearchgate.net This paradigm shift is influencing the production and modification of this compound by emphasizing atom economy, catalytic processes, and the use of sustainable resources.

A central tenet of green chemistry is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgskpharmteco.comibchem.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. savemyexams.com In contrast, many classical syntheses generate significant amounts of byproducts, leading to low atom economy and increased environmental impact. wikipedia.orgacs.org

The synthesis of this compound is increasingly moving away from stoichiometric oxidants towards more sustainable catalytic oxidation methods. wikipedia.org For instance, research has demonstrated the oxidation of cyclononane (B1620106) to produce this compound and azelaic acid with a high transformation rate using a specialized catalyst system. googleapis.com The broader field of catalytic oxidation often employs catalysts based on common metals like cobalt and manganese or noble metals like platinum to facilitate reactions with molecular oxygen, which is an ideal green oxidant. wikipedia.orgmdpi.com

Biocatalysis represents a frontier in green transformations of this compound. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones with high selectivity, using molecular oxygen as the oxidant. asm.org The conversion of this compound via a BVMO would yield a ten-membered lactone (a decalactone), which are valuable precursors for polymers. asm.org This biocatalytic route offers a green alternative to chemical reagents for lactone production. asm.org Furthermore, the use of enzymes can often circumvent the need for protecting groups, simplifying synthetic processes and reducing waste, as seen in the industrial synthesis of antibiotics like ampicillin. acs.org

FeatureTraditional Synthesis (e.g., Stoichiometric Oxidation)Green Catalytic Synthesis
Oxidant Heavy metal oxidants (e.g., CrO₃, KMnO₄)Molecular oxygen (O₂) or hydrogen peroxide (H₂O₂)
Catalyst Not applicable (stoichiometric)Transition metal salts (Co, Mn) or biocatalysts (e.g., BVMOs) wikipedia.orgasm.org
Byproducts Large quantities of metal wasteWater or minimal byproducts
Atom Economy LowHigh
Solvents Often chlorinated or hazardous organic solventsGreener solvents (e.g., water, ethanol) or solvent-free conditions researchgate.net
Conditions Often harsh (strong acids, high temperatures)Mild (lower temperatures and pressures) researchgate.net

Exploration of Novel Reactivity Modes and Synthetic Pathways for this compound

Research into this compound is uncovering novel reaction pathways and modes of reactivity that expand its synthetic utility beyond classical carbonyl chemistry.

One of the most significant transformations is the Baeyer-Villiger oxidation , which converts the nine-membered carbocyclic ketone into a ten-membered lactone. asm.org This ring-expansion reaction is a powerful tool for generating macrolactones, which are important structural motifs in natural products and polymers. The use of biocatalysts like cyclopentadecanone (B167302) monooxygenase (CPDMO) for such transformations showcases the potential for high chemo-, regio-, and enantioselectivity. asm.org

Chemists are also exploring unexpected cyclization reactions that can lead to complex molecular architectures. In one instance, an attempt at an intramolecular Friedel-Crafts acylation under specific acidic conditions did not proceed as expected and instead yielded a unique This compound derivative through an unusual cyclization pathway. researchgate.net Such discoveries highlight the potential for forming complex polycyclic systems from this compound precursors.

A truly novel area of research involves the use of this compound not as a reactant that undergoes covalent bond changes, but as a guest molecule within supramolecular architectures . Recent studies have shown that this compound can be encapsulated within the cavity of a cubic coordination cage. researchgate.net In this confined environment, the cage can act as a catalyst for reactions occurring in the surrounding solution, with the bound this compound modulating the host's properties. This represents a new reactivity mode where this compound plays a passive but crucial role in a larger catalytic system. researchgate.net

Reactivity ModeReagents/ConditionsProduct ClassSignificance
Baeyer-Villiger Oxidation Baeyer-Villiger Monooxygenases (BVMOs), O₂ asm.orgDecalactones (10-membered lactones) asm.orgAccess to macrolactones for polymers and fine chemicals. asm.org
Unconventional Cyclization Anhydrous HF researchgate.netFused polycyclic systems researchgate.netDiscovery of new synthetic routes to complex scaffolds.
Host-Guest Chemistry Supramolecular coordination cage researchgate.netThis compound-bound host researchgate.netModulates catalytic activity of the host cage, application in supramolecular catalysis. researchgate.net

Expansion of this compound Applications in Interdisciplinary Fields of Chemical Sciences

The unique structural and chemical properties of this compound and its derivatives are enabling their application in a variety of interdisciplinary fields beyond traditional organic synthesis.

In materials science , derivatives of this compound are valuable building blocks. The lactones produced from the Baeyer-Villiger oxidation of this compound are monomers that can be used for the synthesis of polyesters and other polymers. asm.org The ability to functionalize these large-ring lactones opens up possibilities for creating polymers with tailored properties.

In the realm of medicinal and biological sciences , this compound itself has been noted for its potential biological activity. It has been described as having anti-inflammatory and antioxidant properties. biosynth.com Reports suggest it may inhibit the production of pro-inflammatory cytokines, indicating potential for further investigation in drug discovery programs. biosynth.com

The field of supramolecular chemistry has found a use for this compound as a guest molecule in host-guest systems. Its size and shape allow it to bind within the cavities of large molecular cages, influencing the host's properties and participating in complex recognition and catalytic events. researchgate.net This application is crucial for developing new sensors, molecular machines, and advanced catalytic systems.

Furthermore, this compound belongs to the class of macrocyclic ketones, which are structurally related to many compounds used in the fragrance industry . Muscone, a key component of musk fragrance, is a 15-membered macrocyclic ketone. The study of medium-ring ketones like this compound contributes to the broader understanding of structure-odor relationships in this important industrial sector.

Field of ScienceSpecific ApplicationRole of this compound-Based Structure
Materials Science Polymer SynthesisServes as a precursor to decalactone monomers for polyesters. asm.org
Medicinal Science Anti-inflammatory ResearchThe core molecule has shown potential anti-inflammatory and antioxidant properties. biosynth.com
Supramolecular Chemistry Host-Guest CatalysisActs as a guest molecule to modulate the properties and catalytic function of a host cage. researchgate.net
Fragrance Chemistry Odorant DevelopmentServes as a model compound for understanding structure-odor relationships in macrocyclic musks.

Q & A

Q. What are the optimal synthetic routes for cyclononanone, and how do they compare in yield and purity?

this compound (C₉H₁₆O) is typically synthesized via the Garbisch method, which involves dibromocyclopentanone intermediates and subsequent dehydrohalogenation . Key methodological considerations include:

  • Stepwise characterization : Validate intermediate compounds (e.g., 2,2-dibromothis compound, Registry No. 52951-33-4) using NMR and mass spectrometry .
  • Yield optimization : Compare routes like oxidative ring-expansion vs. ketonization of cyclic alcohols, noting trade-offs in scalability (e.g., ~25–40% yields reported for Garbisch’s method) .
  • Purity benchmarks : Use ATR-IR spectroscopy (ATR index: 852.6) to confirm absence of contaminants like cyclooctanone (ATR index: 912.4) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Conformational analysis : Employ temperature-dependent ¹³C NMR to study ring puckering dynamics, referencing this compound’s boat-chair conformers in solution .
  • EPR applications : For radical intermediates (e.g., this compound ketyl), analyze hyperfine splitting patterns to infer spin density distribution .
  • Quantitative validation : Cross-reference retention indices (e.g., 1497.9 in GC-MS) with libraries to distinguish this compound from isomers like 5-nonanone .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., alkyl substitution) affect this compound’s conformational stability?

  • Case study : 4,4,7,7-Tetramethylthis compound adopts an asymmetric [26] conformation due to steric crowding, contrasting with unsubstituted this compound’s dynamic equilibrium .
  • Methodological framework :
  • Use X-ray crystallography to resolve solid-state conformations.
  • Apply DFT calculations to correlate substituent effects with strain energy (e.g., methyl groups increase torsional strain by ~3 kcal/mol) .
    • Data contradiction resolution : Reconcile crystallographic data with solution-phase NMR by accounting for solvent polarity’s impact on conformational preferences .

Q. What systematic approaches ensure reproducibility in this compound-based reaction studies?

  • Experimental rigor :
  • Document reaction conditions exhaustively (e.g., solvent purity, temperature gradients) to minimize batch-to-batch variability .
  • Include negative controls (e.g., omitting catalysts) to validate reaction pathways .
    • Data transparency :
  • Publish raw chromatograms and spectral datasets in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s protocols for compound characterization) .
  • Use RDA analysis for multivariate datasets, as demonstrated in metabolite profiling studies .

Q. How can conflicting data on this compound’s reactivity be resolved through meta-analytical frameworks?

  • Systematic review strategies :
  • Apply PRISMA guidelines to aggregate studies on this compound’s oxidation or photolysis, filtering for methodological consistency (e.g., exclusion of non-peer-reviewed sources) .
  • Use funnel plots to detect publication bias in reported reaction yields .
    • Contradiction analysis : For divergent results (e.g., conflicting rate constants for this compound ketyl decay), conduct sensitivity analyses to identify critical variables (e.g., solvent dielectric constant) .

Methodological Best Practices

What criteria define a robust research question for this compound studies?

Align with the PICOT framework for precision :

  • Population : Specify the system (e.g., “this compound in aprotic solvents”).
  • Intervention/Indicator : Define variables (e.g., “effect of UV irradiation on ketone tautomerism”).
  • Comparison : Include controls (e.g., “vs. cyclodecanone under identical conditions”).
  • Outcome : Quantify endpoints (e.g., “rate of enolization measured via UV-Vis”).
  • Timeframe : Clarify temporal scope (e.g., “kinetics monitored over 72 hours”).

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Ethical compliance : Avoid hazardous intermediates (e.g., dibromocyclopentanone) without proper ventilation protocols .
  • Reproducibility safeguards :
  • Pre-register synthetic protocols on platforms like ChemRxiv.
  • Use IUPAC nomenclature consistently to prevent ambiguity (e.g., “this compound” vs. “cyclononyl ketone”) .

Data Presentation Standards

  • Tables : Include retention indices, ATR values, and conformational parameters (e.g., dihedral angles) .
  • Figures : Highlight comparative conformational analyses (e.g., overlayed DFT/NMR structures) .
  • Supplementary Materials : Archive crystallographic data (CIF files) and raw kinetic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.